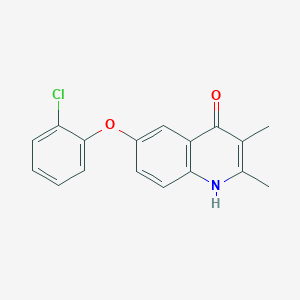

6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

6-(2-chlorophenoxy)-2,3-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-10-11(2)19-15-8-7-12(9-13(15)17(10)20)21-16-6-4-3-5-14(16)18/h3-9H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONMQGLHIQAIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic Acid Methyl Esters

A central step in synthesizing 1,4-dihydroquinolin-4-one derivatives involves cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters under reflux conditions in a methanol/phenyl ether mixture with sodium methanolate as a base catalyst. This reaction forms the quinoline core with the 4-one functionality intact.

- Reagents and conditions: Methanol/phenyl ether (1:8), sodium methanolate, reflux.

- Outcome: Formation of 3-aroyl-1,4-dihydroquinolin-4-one intermediates.

Following cyclization, N-alkylation is performed using halogenoalkyl derivatives in dry dimethylformamide (DMF) with sodium hydride as a base. This step allows the introduction of alkyl groups at the nitrogen atom of the quinoline ring, which can be adapted for methylation at positions 2 and 3 when appropriate precursors are used.

- Reagents and conditions: Halogenoalkyl derivatives, NaH, dry DMF, 90 °C.

- Yield: 50-96% depending on substrate and conditions.

Nucleophilic Substitution for Phenoxy Group Attachment

The 6-position substitution with a 2-chlorophenoxy group is achieved via nucleophilic aromatic substitution. Starting from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, the hydroxyl group is activated by base (e.g., potassium carbonate or triethylamine) in tetrahydrofuran (THF) with a catalytic amount of DMF. Ethyl 2-bromoacetate or similar alkyl halides bearing the 2-chlorophenoxy moiety are added dropwise to form the ether linkage.

- Reagents and conditions: K2CO3 or TEA, THF, DMF, ethyl 2-bromoacetate (or 2-chlorophenoxy-substituted alkyl halide), room temperature.

- Yield: Approximately 81% for analogous compounds.

- Characterization: Confirmed by NMR and LC-MS.

Hydrazide and Hydrazone Formation (Optional Functionalization)

In some synthetic routes, the ester intermediate is further reacted with hydrazine hydrate under reflux to form hydrazides, which can then be functionalized to hydrazones by condensation with aldehydes or ketones. This step is more relevant for analogues but demonstrates the versatility of the core structure's functional group transformations.

Specific Example of Preparation

Alternative and Supporting Methods

Friedel-Crafts Intramolecular Cyclization

For preparing the dihydroquinolinone core, intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide in the presence of Lewis acids (AlCl3, FeCl3, TiCl4, etc.) in high boiling solvents such as DMSO or DMF at 150-220 °C is an efficient method. This process yields 6-hydroxy-3,4-dihydroquinolinone intermediates with high purity and yield, suitable for subsequent substitutions.

- Catalyst: Lewis acid (AlCl3 preferred).

- Solvent: DMSO, DMF, or high boiling amides.

- Temperature: 150-220 °C.

- Advantages: High yield, high purity, scalable.

Summary Table of Preparation Steps

| Preparation Step | Key Reaction Type | Starting Material | Reagents | Conditions | Outcome |

|---|---|---|---|---|---|

| 1. Cyclization | Intramolecular cyclization | 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl ester | Sodium methanolate, MeOH/Ph-O-Ph | Reflux | 1,4-Dihydroquinolin-4-one core |

| 2. N-Alkylation | Alkylation | 1,4-Dihydroquinolin-4-one derivative | Halogenoalkyl, NaH, DMF | 90 °C | Alkylated quinoline derivatives |

| 3. Nucleophilic substitution | Ether formation | 6-Hydroxy-3,4-dihydroquinolinone | Base (K2CO3/TEA), alkyl halide | RT, THF, DMF catalyst | 6-(2-Chlorophenoxy) substitution |

| 4. Friedel-Crafts cyclization | Intramolecular acylation | N-(4-methoxyphenyl)-3-chloropropionamide | Lewis acid (AlCl3) | 150-220 °C, DMSO | 6-Hydroxy-3,4-dihydroquinolinone |

Research Findings and Considerations

- The nucleophilic substitution step for attaching the 2-chlorophenoxy group is highly efficient when the hydroxyl group on the quinoline core is activated by bases such as potassium carbonate or triethylamine in aprotic solvents like THF with DMF as a catalyst.

- The cyclization step to form the dihydroquinolinone core is critical and can be achieved via intramolecular Friedel-Crafts alkylation with Lewis acids, offering a scalable and high-yielding route.

- N-Alkylation and other functional group modifications allow for structural diversity and optimization of pharmacological properties.

- The choice of solvents, catalysts, and reaction conditions significantly affects yield and purity, with high boiling solvents and controlled temperature regimes favored for cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinolinone derivatives.

Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit anti-cancer activity by interacting with specific molecular targets involved in tumor growth and proliferation. The unique chemical structure of 6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one allows for modifications that could enhance its efficacy as an anti-cancer agent or other therapeutic applications.

Mechanism of Action

The mechanism of action involves binding to enzymes and receptors, which can modulate various biochemical pathways. For instance, it may inhibit enzymes critical for DNA synthesis or cell division, thereby exerting anti-tumor effects. Additionally, studies have shown that this compound can influence signaling pathways that regulate apoptosis and cellular metabolism.

Material Science

Advanced Material Development

In material science, this compound is investigated for its potential use in developing advanced materials with specific properties. Its unique chemical characteristics may lead to the creation of polymers or composites with enhanced thermal stability and mechanical strength.

Applications in Coatings and Polymers

The compound's ability to undergo various chemical reactions makes it suitable for use in coatings and polymer formulations. It can be incorporated into materials to improve their resistance to environmental degradation or enhance their functional properties.

Biological Research

Biological Assays

This compound is utilized in various biological assays to study its effects on different biological systems. Researchers employ it to investigate cellular responses to stressors or to evaluate the efficacy of potential therapeutic agents in vitro.

Pharmacological Studies

Pharmacological studies focus on understanding the pharmacokinetics and pharmacodynamics of this compound. These studies help elucidate how the compound is metabolized within biological systems and its potential side effects.

Industrial Applications

Catalysis and Chemical Synthesis

In industrial contexts, this compound is explored for its catalytic properties in chemical reactions. Its ability to facilitate specific transformations makes it valuable in synthetic organic chemistry.

Potential Use in Agrochemicals

There is ongoing research into the application of this compound in agrochemicals. Its unique structure may provide opportunities for developing new pesticides or herbicides that are more effective and environmentally friendly.

Summary Table of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agent development | Targeted therapies with reduced side effects |

| Material Science | Advanced materials and coatings | Enhanced durability and performance |

| Biological Research | Biological assays and pharmacological studies | Insights into cellular mechanisms and drug efficacy |

| Industrial Applications | Catalysis and agrochemical development | Improved efficiency in chemical manufacturing |

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can bind to specific enzymes, altering their activity and affecting various biochemical pathways.

Modulation of Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.

Pathway Inhibition: It can inhibit specific biochemical pathways, resulting in altered cellular processes and responses.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Differences and Substituent Effects

The compound’s unique features include the chlorophenoxy group and methyl substituents, which distinguish it from related dihydroquinolinones and other heterocycles. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds

- Chlorophenoxy Group: Shared with Fluoxastrobin, a fungicide, this group may enhance bioactivity through π-π stacking or hydrophobic interactions. However, in Fluoxastrobin, it is attached to a pyrimidine ring, which likely improves photostability and broad-spectrum antifungal activity compared to the dihydroquinolinone core .

- Methyl vs.

Physicochemical and Pharmacological Implications

- Lipophilicity : The 2,3-dimethyl groups enhance lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas 3-aroyl derivatives (logP ~4.0–5.0) may face solubility limitations .

- In contrast, Fluoxastrobin’s chlorophenoxy-pyrimidine system is optimized for fungal cytochrome bc1 inhibition .

Biological Activity

6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound classified as a quinolinone derivative. Its unique structure, featuring a chlorophenoxy group attached to a quinolinone core, endows it with distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | 6-(2-chlorophenoxy)-2,3-dimethyl-1H-quinolin-4-one |

| CAS Number | 1184643-06-8 |

| Molecular Formula | C₁₇H₁₄ClN₁O₂ |

| Molecular Weight | 299.75 g/mol |

Structural Characteristics

The compound's structure can be represented as follows:

This structure allows for various chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Binding: The compound can bind to enzymes, modifying their activity and influencing metabolic pathways.

- Receptor Modulation: It may interact with cellular receptors, leading to alterations in signaling pathways.

- Pathway Inhibition: The compound has the potential to inhibit specific biochemical pathways, affecting cellular responses.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that quinolinone derivatives possess antimicrobial properties. For instance, derivatives similar to this compound demonstrated significant antibacterial activity against various pathogens.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

- Antitumor Effects: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated effective inhibition of growth in E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, indicating its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves Pd-catalyzed cross-coupling reactions, as demonstrated in analogous quinolinone derivatives. For example, substituent-specific coupling (e.g., chlorophenoxy groups) may require PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts in polar aprotic solvents like DMF, with K₂CO₃ as a base . Optimization includes adjusting reaction time (e.g., 48 hours for similar reactions ), solvent mixtures (ethanol-DMF binary systems ), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dihydroquinolinone backbone.

- IR spectroscopy to identify carbonyl (C=O) and aromatic C-Cl stretches.

- HPLC-MS for purity assessment and molecular weight verification .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., chlorinated quinolinones):

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers under inert conditions to prevent degradation.

- In case of exposure, consult a physician immediately and provide SDS details .

Q. How can researchers assess the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Phase 1 : Determine physical-chemical properties (logP, solubility) via shake-flask or HPLC methods.

- Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis under varying pH, microbial degradation assays).

- Phase 3 : Model distribution in environmental compartments (soil, water) using software like EPI Suite.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across different biological models?

- Methodological Answer :

- Tiered Testing : Start with in vitro assays (e.g., cytotoxicity in HepG2 cells ), then validate in in vivo models (e.g., zebrafish embryos).

- Dose-Response Analysis : Compare EC₅₀/LC₅₀ values across models to identify species-specific sensitivities .

- Mechanistic Studies : Use RNA-seq or proteomics to pinpoint pathway-specific effects, reducing confounding variables .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenoxy with methoxy or fluoro groups) and compare bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

- Pharmacophore Mapping : Identify critical functional groups using software like Schrödinger’s Phase .

Q. How should experimental designs account for variability in environmental degradation studies?

- Methodological Answer :

- Replicates : Use ≥4 replicates per condition to address abiotic variability (e.g., soil pH, organic content) .

- Controls : Include sterile controls to distinguish biotic vs. abiotic degradation .

- Longitudinal Sampling : Collect data at multiple time points (e.g., 0, 7, 30 days) to model degradation kinetics .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Apply density functional theory to predict reaction intermediates (e.g., transition states in Pd-catalyzed coupling) .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.